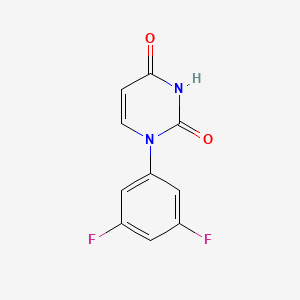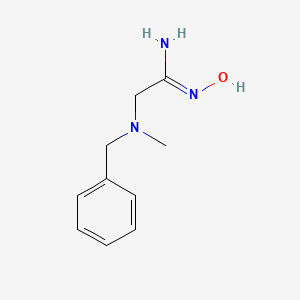
4-Chlorothiazole-5-carboximidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorothiazole-5-carboximidamide hydrochloride: is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorothiazole-5-carboximidamide hydrochloride typically involves the reaction of 4-chlorothiazole-5-carboxaldehyde with an appropriate amine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted thiazole derivatives with new functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Chlorothiazole-5-carboximidamide hydrochloride is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological molecules makes it a candidate for drug development.
Medicine: The compound has shown promise in preliminary studies as an anti-tumor agent. Its ability to inhibit certain enzymes involved in cancer cell proliferation is of particular interest.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 4-Chlorothiazole-5-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can inhibit their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
- 4-Chlorothiazole-5-carboxaldehyde
- 4-Chlorothiazole-5-carboxylic acid
- 4-Chlorothiazole-5-carboxamide
Comparison: Compared to its analogs, 4-Chlorothiazole-5-carboximidamide hydrochloride is unique due to its specific functional group, which imparts distinct reactivity and biological activity. For example, while 4-Chlorothiazole-5-carboxaldehyde is primarily used as a precursor in synthesis, this compound has more direct applications in medicinal chemistry due to its potential as an enzyme inhibitor.
Eigenschaften
Molekularformel |
C4H5Cl2N3S |
|---|---|
Molekulargewicht |
198.07 g/mol |
IUPAC-Name |
4-chloro-1,3-thiazole-5-carboximidamide;hydrochloride |
InChI |
InChI=1S/C4H4ClN3S.ClH/c5-3-2(4(6)7)9-1-8-3;/h1H,(H3,6,7);1H |
InChI-Schlüssel |
VEDHCTGLNIWJNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C(S1)C(=N)N)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B12968083.png)
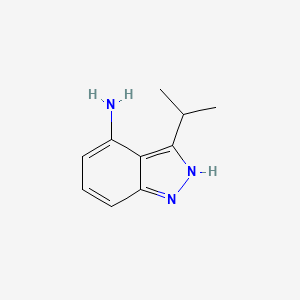

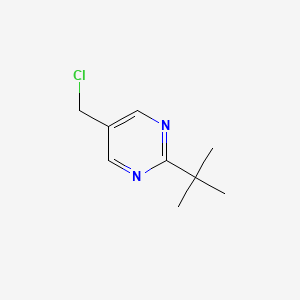
![5'-Adenylic acid, anhydride with (dichloromethylene)bis[phosphonic acid]](/img/structure/B12968114.png)

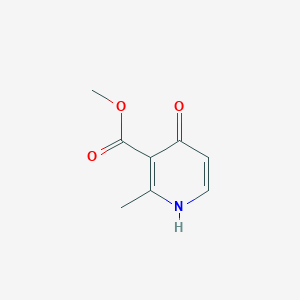
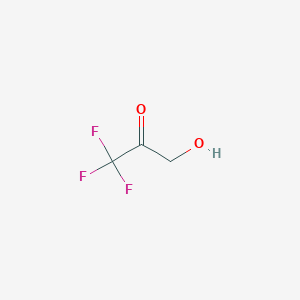
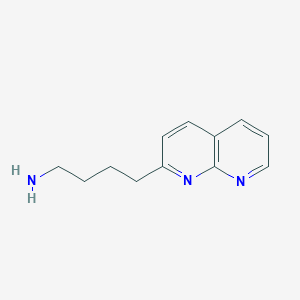
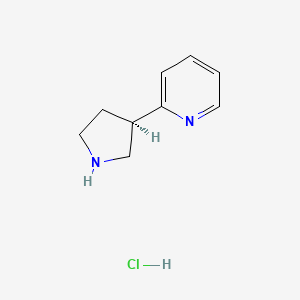
![2-([1,1'-Biphenyl]-4-yl)-4-(3-bromo-5-chlorophenyl)-6-phenyl-1,3,5-triazine](/img/structure/B12968140.png)

